molecular formula C7H16ClNO2 B2508786 (3R)-3-aminoheptanoic acid hydrochloride CAS No. 865188-30-3

(3R)-3-aminoheptanoic acid hydrochloride

Cat. No.: B2508786
CAS No.: 865188-30-3
M. Wt: 181.66
InChI Key: RKLUJWKWWPBXAA-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-aminoheptanoic acid hydrochloride is a chiral amino acid derivative with potential applications in various fields of science and industry. It is characterized by the presence of an amino group at the third carbon of the heptanoic acid chain, and it exists as a hydrochloride salt, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-aminoheptanoic acid hydrochloride typically involves the enantioselective hydrogenation of a suitable precursor. One common method is the asymmetric hydrogenation of 3-ketoheptanoic acid using a chiral catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures, resulting in the formation of (3R)-3-aminoheptanoic acid, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric hydrogenation processes using highly efficient chiral catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the desired enantiomer is produced. The final product is purified through crystallization or other separation techniques to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-aminoheptanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3R)-3-aminoheptanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-aminoheptanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The compound may also participate in metabolic pathways, where it is converted to other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-aminoheptanoic acid hydrochloride: The enantiomer of (3R)-3-aminoheptanoic acid hydrochloride.

    3-aminohexanoic acid hydrochloride: A shorter chain analog.

    3-aminopentanoic acid hydrochloride: An even shorter chain analog.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or shorter chain analogs. Its longer carbon chain also provides distinct chemical properties and reactivity .

Properties

IUPAC Name

(3R)-3-aminoheptanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-2-3-4-6(8)5-7(9)10;/h6H,2-5,8H2,1H3,(H,9,10);1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLUJWKWWPBXAA-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.